molecular formula C17H13ClN4O4S B4797746 4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B4797746
M. Wt: 404.8 g/mol
InChI Key: IZJKMXVHYBXAQZ-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound with a molecular formula of C17H13ClN4O4S It is characterized by the presence of a thiadiazole ring, a nitro group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the thiadiazole ring with 4-methoxybenzyl chloride under basic conditions.

    Nitration and Chlorination: The final steps involve the nitration of the benzamide ring followed by chlorination to introduce the nitro and chloro groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring may also play a role in its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxybenzyl)-5-nitrobenzamide
  • 4-chloro-N-(4-methoxybenzyl)benzamide

Uniqueness

4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4S/c1-26-12-5-2-10(3-6-12)8-15-20-21-17(27-15)19-16(23)13-7-4-11(18)9-14(13)22(24)25/h2-7,9H,8H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJKMXVHYBXAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 3
4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

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